molecular formula C17H24N2O3 B2386041 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea CAS No. 1902956-46-0

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea

Cat. No. B2386041
CAS RN: 1902956-46-0
M. Wt: 304.39
InChI Key: FFKGCBNJQSABJE-UHFFFAOYSA-N
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Description

The compound “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” is a complex organic molecule. It contains an octahydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure with an oxygen atom in each ring . It also contains a phenethylurea group, which consists of a phenyl ring attached to an ethyl group, which is in turn attached to a urea group .


Molecular Structure Analysis

The molecular structure of “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” would likely be determined by the arrangement of its constituent groups. The octahydrobenzo[b][1,4]dioxin moiety is a bicyclic structure, which could impart rigidity to the molecule . The phenethylurea group, on the other hand, might have some rotational freedom around its bonds .


Chemical Reactions Analysis

The reactivity of “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” would likely depend on the specific functional groups present in the molecule. For instance, the urea group might be susceptible to hydrolysis, while the aromatic ring could potentially undergo electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” is not clear without further information. If it has biological activity, it could potentially interact with various biological targets, depending on its structure and properties .

properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(18-9-8-13-4-2-1-3-5-13)19-14-6-7-15-16(12-14)22-11-10-21-15/h1-5,14-16H,6-12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGCBNJQSABJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NCCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea

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